2-(2-Hydroxyethyl)pyridine

Catalog No.
S590418
CAS No.
103-74-2
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxyethyl)pyridine

CAS Number

103-74-2

Product Name

2-(2-Hydroxyethyl)pyridine

IUPAC Name

2-pyridin-2-ylethanol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2

InChI Key

BXGYBSJAZFGIPX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCO

Solubility

Very soluble in alcohol, chloroform; slightly soluble in ethe

Synonyms

2-(2-Hydroxyethyl)pyridine; 2-Pyridineethanol; 2-(2-Pyridyl)ethanol; 2-(2-Pyridyl)ethanol; 2-(α-Pyridyl)ethanol; 2-(β-Hydroxyethyl)pyridine; NSC 2144; NSC 77979; β-(2-Pyridyl)ethanol

Canonical SMILES

C1=CC=NC(=C1)CCO

Precursor for Organic Synthesis

2-Pyridineethanol can act as a precursor for various organic syntheses due to its functional groups. The presence of both a hydroxyl group (-OH) and a pyridine ring (-C5H4N) allows for further reactions to form diverse compounds. For instance, studies describe its use in palladium-catalyzed reactions to substitute chloro moieties in aryl and alkenyl chlorides with a 2-pyridylmethyl group, leading to the creation of new organic molecules. Source: Sigma-Aldrich product page for 2-Pyridineethanol:

Complex Formation with Metal Ions

2-Pyridineethanol's nitrogen atom in the pyridine ring can act as a ligand, forming complexes with metal ions. Research has explored its ability to bind with gold(III) and nickel(II) ions. A study characterized a gold(III) complex containing 2-pyridineethanol, analyzing its structure through various techniques like single-crystal X-ray diffraction and vibrational spectroscopy. Source: "Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol" by Magdalena Malik et al.: ) Additionally, research has described the formation of two polymorphs (different crystal structures) of a nickel(II) acetate complex with 2-pyridineethanol. Source: "Two concomitant polymorphs of monomeric nickel acetate with 2-pyridineethanol" by Miha Trdin et al.: )

Potential Applications in Overcoming Multidrug Resistance

While further research is necessary, some studies have explored 2-pyridineethanol's potential role in overcoming multidrug resistance (MDR) in cancer cells. MDR refers to the ability of cancer cells to resist the effects of chemotherapy drugs. Research suggests that 2-pyridineethanol derivatives might act as modulators for specific transporters in cancer cells, potentially increasing the effectiveness of chemotherapeutic agents. Source: "5-Oxo-hexahydroquinoline derivatives as modulators of P-gp, MRP1 and BCRP transporters to overcome multidrug resistance in cancer cells" by Sara Ranjbar et al.: )

2-(2-Hydroxyethyl)pyridine is an organic compound with the molecular formula C7H9NOC_7H_9NO and a molecular weight of 123.15 g/mol. It is characterized by a pyridine ring substituted with a hydroxyethyl group at the second position. This compound typically appears as a clear yellow to brown liquid and has various synonyms, including 2-pyridineethanol and 2-(2-pyridyl)ethanol .

As a metabolite of the anti-vertigo drug Betahistine, 2-(2-hydroxyethyl)pyridine plays significant roles in various

While detailed safety data is not widely available, it's advisable to handle 2-Pyridineethanol with standard laboratory precautions due to its potential:

  • Flammability: Likely flammable based on the presence of a hydroxyl group and a hydrocarbon chain.
  • Toxicity: Data not readily available, but it's recommended to treat it as a potential irritant and wear appropriate personal protective equipment.
, including:

  • Dehydration: It can be dehydrated to form 2-vinylpyridine when treated with solid acid catalysts, demonstrating high selectivity .
  • Palladium-Catalyzed Reactions: The compound can react with aryl and alkenyl chlorides, substituting chloro moieties with a 2-pyridylmethyl group .
  • Thermal Decomposition: Studies have shown that it undergoes unimolecular first-order thermal decomposition between 625.2 K and 690.5 K .

These reactions highlight its versatility as a building block in organic synthesis.

The biological activity of 2-(2-hydroxyethyl)pyridine is notably linked to its role as a metabolite of Betahistine, which is used to treat vertigo and balance disorders. Additionally, it acts as a reagent for protecting the 5'-phosphate of nucleotides, facilitating various biochemical processes . Its ability to coordinate with metal ions has been explored in the context of forming fluorescent complexes, indicating potential applications in biochemistry and materials science .

The synthesis of 2-(2-hydroxyethyl)pyridine can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 2-picoline with paraformaldehyde in the presence of a catalyst such as benzoic acid or monochloroacetic acid. The reaction conditions typically range from temperatures of 90°C to 180°C over several hours, yielding significant amounts of the product .
  • Ball Milling Techniques: Recent advancements suggest that solvent-free conditions using ball milling can enhance reaction efficiency and reduce time, aligning with green chemistry principles .

These methods underline the compound's accessibility for research and industrial applications.

2-(2-Hydroxyethyl)pyridine has diverse applications:

  • Pharmaceuticals: As a metabolite of Betahistine, it contributes to therapeutic effects in treating vestibular disorders.
  • Chemical Synthesis: It serves as a reagent for protecting functional groups in organic synthesis, particularly in peptide synthesis where it is used for carboxyl protection of amino acids .
  • Coordination Chemistry: Its ability to form complexes with metals opens avenues for its use in materials science and catalysis .

Research has indicated that 2-(2-hydroxyethyl)pyridine can coordinate with metal ions through its nitrogen atom from the pyridine ring and oxygen from the hydroxyethyl group. This interaction enhances its utility in creating metal complexes that exhibit unique properties such as fluorescence . Studies on its interactions with various substrates reveal its potential role in catalysis and material development.

Several compounds share structural similarities with 2-(2-hydroxyethyl)pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(5-Ethylpyridin-2-yl)ethanol5223-06-30.88
3-Methyl-2-pyridinemethanol2294-76-00.85
3-Hydroxymethylpyridine622-39-90.85
2-Hydroxymethyl-3-methylpyridine63071-09-00.81

Uniqueness

What sets 2-(2-hydroxyethyl)pyridine apart from these similar compounds is its specific biological activity as a metabolite of Betahistine and its unique reactivity profile in organic synthesis. Its capacity to form stable complexes with metal ions also distinguishes it within this group, highlighting its multifaceted applications in both pharmaceutical and chemical industries.

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Liquid

XLogP3

0.1

Boiling Point

190 °C @ 200 mm Hg; 170 °C @ 100 mm Hg

Density

1.091 @ 25 °C/0 °C

LogP

0.12 (LogP)
log Kow= 0.12

Appearance

Clear Pale Yellow to Dark Yellow Oil

Melting Point

-7.8 °C

UNII

4G94J9B8JR

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (55.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

103-74-2

Wikipedia

2-(2-pyridyl)ethanol

Methods of Manufacturing

Condensation of 2- or 4-methylpyridine or 5-ethyl-2-methylpyridine with formaldehyde occurs on heating to yield ... 2-(2-hydroxyethyl)pyridine.

General Manufacturing Information

All other basic organic chemical manufacturing
2-Pyridineethanol: ACTIVE

Analytic Laboratory Methods

ANALYTE: PYRIDINE. MATRIX: AIR. PROCEDURE: ADSORPTION ON CHARCOAL, DESORPTION WITH METHYLENE CHLORIDE, GAS CHROMATOGRAPHY. RANGE: 7.59-30.4 MG/CU M. PRECISION: 0.059. SAMPLE SIZE: 100 LITERS. /PYRIDINE/

Dates

Modify: 2023-08-15

Betahistine metabolites, aminoethylpyridine, and hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo

Mattis Bertlich, Fritz Ihler, Kariem Sharaf, Bernhard G Weiss, Michael Strupp, Martin Canis
PMID: 25014609   DOI: 10.3109/14992027.2014.917208

Abstract

Betahistine is a histamine-like drug that is used in the treatment of Ménière's disease. It is commonly believed that betahistine increases cochlear blood flow and thus decreases the endolymphatic hydrops that is the cause of Ménière's. Despite common clinical use, there is little understanding of the kinetics or effects of its metabolites. This study investigated the effect of the betahistine metabolites aminoethylpyridine, hydroxyethylpyridine, and pyridylacetic acid on cochlear microcirculation.
Guinea pigs were randomly assigned to one of the groups: placebo, betahistine, or equimolar amounts of aminoethylpyridine, hydroxyethylpyridine, or pyridylacetic acid. Cochlear blood flow and mean arterial pressure were recorded for three minutes before and 15 minutes after treatment.
Thirty Dunkin-Hartley guinea pigs assigned to one of five groups with six guinea pigs per group.
Betahistine, aminoethylpyridine, and hydroxyethylpyridine caused a significant increase in cochlear blood flow in comparison to placebo. The effect seen under aminoethylpyridin was greatest. The group treated with pyridylacetic acid showed no significant effect on cochlear blood flow.
Aminoethylpyridine and hydroxyethylpyridine are, like betahistine, able to increase cochlear blood flow significantly. The effect of aminoethylpyridine was greatest. Pyridylacetic acid had no effect on cochlear microcirculation.


Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol

Magdalena Malik, Dariusz C Bieńko, Urszula K Komarnicka, Agnieszka Kyzioł, Magdalena Dryś, Anna Świtlicka, Edyta Dyguda-Kazimierowicz, Wiktoria Jedwabny
PMID: 33246642   DOI: 10.1016/j.jinorgbio.2020.111311

Abstract

Gold(III) complex containing 2-pyridineethanol has been synthesized and characterized structurally by single crystal X-ray diffraction, vibrational spectroscopy,
H NMR spectroscopy, electrochemical study, and DFT calculations. The Au(III) ion is four coordinated with one N-donor ligand (L) and three Cl anions. The Okuniewski's (τ'
0.018) has been used to estimate the angular distortion from ideal square planar geometry. The vibrational spectroscopy studies, in the solid state and DMSO solution and cyclic voltammetry, have been performed to determine its stability and redox activity, respectively. A complete assignment of the IR and Raman spectra has been made based on the calculated potential energy distribution (PED). The theoretical calculations have been made for two functionals and several basis sets. The compound has been evaluated for its antiproliferative properties in a human lung adenocarcinoma cell line (A549), mouse colon carcinoma (CT26), human breast adenocarcinoma (MCF-7), human prostate carcinoma derived from the metastatic site in the brain (DU-145), and PANC-1 human pancreas/duct carcinoma cell line and non-tumorigenic cell lines: HaCat (human keratinocyte), and HEK293T (human embryonic kidney). Au(III) complex cytotoxicity is significantly against A549 and MCF-7 cells as in the reference drug: cisplatin. Studies of the interactions of Au(III) complex with DNA, HSA (human serum albumin) have been performed. The results from modeling docking simulations indicate that the title complex exerts anticancer effects in vitro based on different mechanisms of action to compare with cisplatin.


Effects of betahistine metabolites on frog ampullar receptors

L Botta, E Mira, S Valli, G Zucca, P Perin, C Benvenuti, A Fossati, P Valli
PMID: 10779181   DOI: 10.1080/000164800760370783

Abstract

Previous studies have demonstrated that betahistine, an histamine-like substance used widely as an anti-vertigo drug, can decrease ampullar receptor resting discharge without affecting their mechanically evoked responses. Pharmacokinetic studies have shown that this drug is transformed, mainly at the hepatic level, into aminoethylpyridine (M1), hydroxyethylpyridine (M2), then excreted with the urine as pyridylacetic acid (M3). The goal of the present study was to investigate whether betahistine metabolites are also able to affect vestibular receptor activity. Results demonstrated that, in the range tested (10(-7)-10(-2) M), M2 and M3 exerted no effect, whereas M1, at concentrations higher than 10(-6) M, was able to reduce the resting discharge of ampullar receptors without affecting the evoked responses. M1 therefore exerts effects similar to those of betahistine on ampullar receptors. This might be of some clinical interest. On the basis of our data, the hypothesis may be put forward that the anti-vertigo action of betahistine is at first achieved by betahistine itself and then sustained by M1.


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